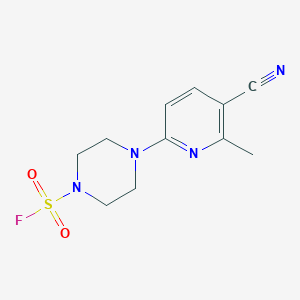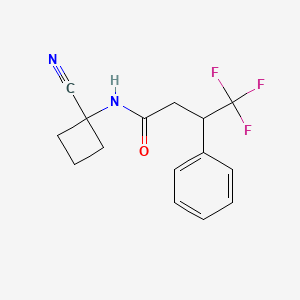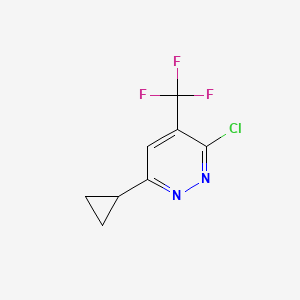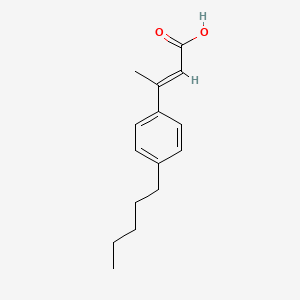
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S2 and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Subheading
Study of Thiophene Derivatives as Potential CarcinogensA comprehensive study on thiophene derivatives, structurally similar to the compound , reviewed the potential carcinogenicity of such compounds. The research synthesized and evaluated thiophene analogues of known carcinogens, benzidine and 4-aminobiphenyl, for their carcinogenic potential. The in vitro assessments, including the Salmonella reverse-mutation assay and cell-transformation assay, indicated a potential for carcinogenicity, although the behavior of these compounds raised doubts about their ability to cause tumors in vivo. The research underscores the importance of evaluating new compounds for carcinogenicity, especially those structurally related to known carcinogens (Ashby et al., 1978).
Nitazoxanide and Its Wide Applications
Subheading
Diverse Therapeutic Applications of NitazoxanideNitazoxanide, a structurally similar compound to the subject chemical, is noted for its extensive use in treating various infectious diseases. The review highlights its broad-spectrum activity against Gram-positive and Gram-negative bacteria, parasites, and certain viruses. The efficacy of nitazoxanide in treating conditions like cryptosporidiosis, hepatitis, and viral infections, including recent findings on its potential in COVID-19 treatment, has been emphasized. The mechanism of action involves interference with specific enzymes crucial in anaerobic energy metabolism. This paper reflects the significance of structurally related compounds in treating a variety of infectious diseases (Bharti et al., 2021).
Imidazole Derivatives in Antitumor Activity
Subheading
Potential of Imidazole Derivatives in Antitumor TreatmentsResearch on imidazole derivatives, sharing a core structure with the compound of interest, reveals their potential in antitumor activities. The review discusses various derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, presenting data on active compounds that have progressed through preclinical testing. This study illustrates the significance of structural modifications in imidazole derivatives, aiming to discover new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).
Nitroimidazole Derivatives in Medicinal Chemistry
Subheading
Broad Applications of Nitroimidazole Derivatives in Medicinal ChemistryNitroimidazoles, structurally related to the focus compound, are noted for their wide-ranging applications in medicinal chemistry. The review systematically examines the current research and applications of nitroimidazole compounds, highlighting their use as anticancer, antimicrobial, antiparasitic, and antihypertensive drugs. The comprehensive analysis of their role in medicinal chemistry, including as artificial diagnostics and pathological probes, underscores the multifaceted potential of nitroimidazole heterocyclic compounds (Li et al., 2018).
特性
IUPAC Name |
2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-14-5-7-16(8-6-14)25-18(15-3-2-4-17(11-15)26(28)29)12-23-21(25)31-13-19(27)24-20-22-9-10-30-20/h2-12H,13H2,1H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSAUXIQJMEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2474973.png)

![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxyacetamide](/img/structure/B2474980.png)
![3,6-diamino-5-cyano-4-(4-isopropylphenyl)-N-(thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2474982.png)
![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)
![2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2474987.png)


![(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474994.png)

